![molecular formula C19H18F3NO2 B2997239 N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2-(trifluoromethyl)benzamide CAS No. 2034483-82-2](/img/structure/B2997239.png)
N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2-(trifluoromethyl)benzamide
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Description
N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2-(trifluoromethyl)benzamide, also known as LY404039, is a selective antagonist of the metabotropic glutamate receptor subtype 2 (mGluR2). It was first synthesized in 2003 by Eli Lilly and Company and has since been used in various scientific research studies.
Scientific Research Applications
- Anticancer Potential : Researchers have investigated this compound for its potential as an anticancer agent. Its unique chemical structure and interactions with cellular targets make it an interesting candidate for further study in cancer therapy .
- Enzyme Inhibition : The trifluoromethyl group in the benzamide moiety may play a role in enzyme inhibition. Understanding its mechanism of action could lead to the development of novel drugs .
- Neuroprotective Effects : Some studies suggest that this compound exhibits neuroprotective properties. Researchers have explored its impact on neuronal health and potential applications in neurodegenerative diseases .
- Protein-Protein Interactions : Investigating how this compound interacts with specific proteins can provide insights into cellular processes. It may serve as a valuable tool for studying protein-protein interactions .
- Ligand Design : The benzamide scaffold, combined with the trifluoromethyl group, can be modified to create ligands for metal complexes. These ligands may find applications in catalysis or materials synthesis .
- Building Block : Chemists can use this compound as a building block in organic synthesis. Its functional groups allow for diverse transformations, making it useful for creating more complex molecules .
- Environmental Fate and Toxicity : Understanding how this compound behaves in the environment and its potential impact on ecosystems is crucial. Researchers study its degradation pathways, bioaccumulation, and toxicity profiles .
Medicinal Chemistry and Drug Development
Neuropharmacology
Chemical Biology
Materials Science
Organic Synthesis
Environmental Chemistry
properties
IUPAC Name |
N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3NO2/c1-12(10-13-6-7-17-14(11-13)8-9-25-17)23-18(24)15-4-2-3-5-16(15)19(20,21)22/h2-7,11-12H,8-10H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVCYKIYVKFHDSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OCC2)NC(=O)C3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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